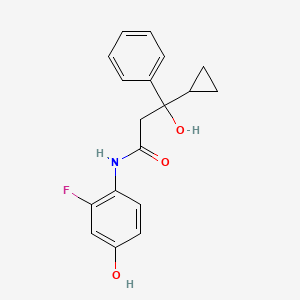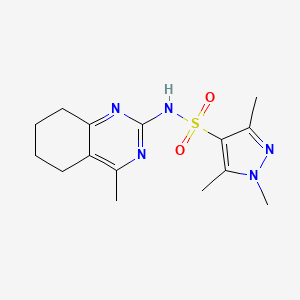![molecular formula C17H23ClN2O3 B7662797 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one, also known as CDMB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. CDMB has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves the modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are widely distributed in the brain. This compound binds to the benzodiazepine site of GABA receptors, which enhances the activity of GABA and leads to an increase in neuronal inhibition. This results in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the activity of GABA receptors, which leads to an increase in neuronal inhibition. Moreover, this compound has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and an increase in neuronal inhibition. This compound has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has several advantages for lab experiments. It has a high potency and selectivity for GABA receptors, which makes it a useful tool for studying the role of GABA in the central nervous system. Moreover, this compound has been found to have a long duration of action, which allows for sustained effects in experiments. However, this compound has some limitations as well. It has a low solubility in water, which makes it difficult to administer in experiments. Moreover, this compound has been found to have some toxic effects at high doses, which need to be taken into consideration in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one. One potential direction is the development of more selective and potent analogs of this compound, which could have improved efficacy and reduced toxicity. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different types of GABA receptors. Additionally, this compound has potential applications in the treatment of various neurological disorders, and further studies are needed to explore its therapeutic potential.
Synthesemethoden
The synthesis of 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves the reaction between 4-chloro-3-methoxybenzoyl chloride and 1,4-diazepane in the presence of 2-methylpropan-1-one. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has been extensively studied for its potential applications in various fields of research. It has been found to have anxiolytic, sedative, and anticonvulsant effects, which make it a promising candidate for the treatment of anxiety disorders and epilepsy. Moreover, this compound has been shown to modulate the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-12(2)16(21)19-7-4-8-20(10-9-19)17(22)13-5-6-14(18)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDPERYEQLNSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)

![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
